2-(5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl and a nitro group, and an acetamide moiety linked to an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by nitration to introduce the nitro group.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a suitable methylating agent.
Formation of the Acetamide Moiety: The acetamide group can be introduced through the reaction of the pyrazole derivative with chloroacetyl chloride.
Attachment of the Oxolane Ring: The final step involves the reaction of the intermediate with oxolane-2-methanol under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Sodium hydride (NaH), alkyl halides.
Major Products Formed
Reduction: Formation of 2-(5-METHYL-3-AMINO-1H-PYRAZOL-1-YL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE.
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The acetamide moiety can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-N-[(OXOLAN-2-YL)METHYL]ACETAMIDE is unique due to its specific structural features, including the combination of a pyrazole ring with a nitro group, a methyl group, and an acetamide moiety linked to an oxolane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research.
Properties
Molecular Formula |
C11H16N4O4 |
---|---|
Molecular Weight |
268.27 g/mol |
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)-N-(oxolan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C11H16N4O4/c1-8-5-10(15(17)18)13-14(8)7-11(16)12-6-9-3-2-4-19-9/h5,9H,2-4,6-7H2,1H3,(H,12,16) |
InChI Key |
JJPMDZNRFRVGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCC2CCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.